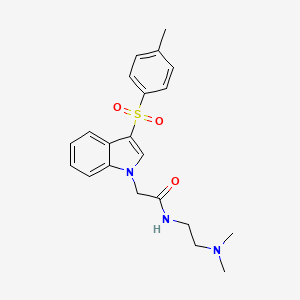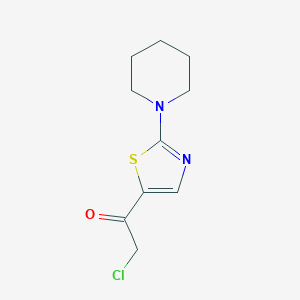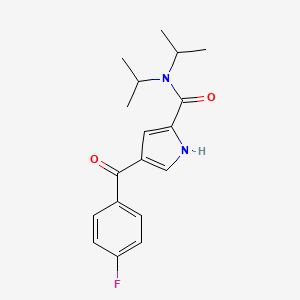![molecular formula C23H16N2O2S B2460065 3-methoxy-N-(naphtho[2,1-d]thiazol-2-yl)-2-naphthamide CAS No. 312914-32-2](/img/structure/B2460065.png)
3-methoxy-N-(naphtho[2,1-d]thiazol-2-yl)-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-(naphtho[2,1-d]thiazol-2-yl)-2-naphthamide is a complex organic compound that features a thiazole ring fused with a naphthalene moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
The compound 3-methoxy-N-(naphtho[2,1-d]thiazol-2-yl)-2-naphthamide, also known as 3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}naphthalene-2-carboxamide, is a complex molecule that likely interacts with multiple targets. These receptors are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The mode of action of this compound is likely to be complex due to its potential interaction with multiple targets. The compound may interact with its targets and induce changes in their function, leading to downstream effects. For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. Given the broad range of activities associated with indole and thiazole derivatives, it’s likely that this compound could affect multiple pathways . For example, if the compound targets topoisomerase II, it could affect DNA replication and transcription, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
The presence of a methoxy group could potentially enhance the compound’s lipophilicity, which could improve its absorption and distribution .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. If the compound acts by inducing DNA double-strand breaks, this could lead to cell cycle arrest and apoptosis, potentially making the compound useful for anticancer therapy .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the solvent environment has been found to affect the photophysical phenomena of certain thiazole derivatives . Additionally, the presence of a prenyl chain in some compounds has been found to enhance their antioxidant activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(naphtho[2,1-d]thiazol-2-yl)-2-naphthamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminonaphthalene with 2-bromo-1-(naphtho[2,1-d]thiazol-2-yl)ethanone in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(naphtho[2,1-d]thiazol-2-yl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of naphthoic acid derivatives.
Reduction: Formation of amino-naphthamide derivatives.
Substitution: Formation of halogenated naphthamide derivatives.
Scientific Research Applications
3-methoxy-N-(naphtho[2,1-d]thiazol-2-yl)-2-naphthamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N-(naphtho[2,1-d]thiazol-2-yl)-2-naphthamide
- 4-methoxy-N-(naphtho[2,1-d]thiazol-2-yl)-2-naphthamide
- 3-methoxy-N-(benzothiazol-2-yl)-2-naphthamide
Uniqueness
3-methoxy-N-(naphtho[2,1-d]thiazol-2-yl)-2-naphthamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy group at the 3-position and the thiazole ring fused with the naphthalene moiety provides distinct properties compared to other similar compounds.
Properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-3-methoxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O2S/c1-27-20-13-16-8-3-2-7-15(16)12-18(20)22(26)25-23-24-19-11-10-14-6-4-5-9-17(14)21(19)28-23/h2-13H,1H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZMUMSZZWBKTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NC4=C(S3)C5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(6-chlorobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2459985.png)



![2-(3-Aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B2459996.png)
![{5-[({Pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]thiophen-2-yl}(thiophen-2-yl)methanol](/img/structure/B2459997.png)
![N-(5-Chloro-2-methoxyphenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2459998.png)

![ethyl 2-(2-((1-(2-(thiophene-2-carboxamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2460000.png)
![1,4-Diazaspiro[5.6]dodecane](/img/structure/B2460001.png)
![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2460003.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2460004.png)
![4-{[(Tert-butyldimethylsilyl)oxy]methyl}-1-(2-fluorophenyl)piperidine](/img/structure/B2460005.png)
